1-Benzyl-1,2,3,4-Tetrahydroisoquinoline

描述

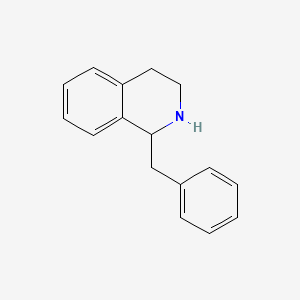

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCIFUZSUMAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864898 |

Source

|

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-56-4 |

Source

|

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19716-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Core Properties and Scientific Applications

This guide provides a comprehensive technical overview of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BTHIQ), a foundational scaffold in medicinal chemistry and neurobiology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, stereochemistry, and significant pharmacological activities, grounding all information in established scientific literature.

Introduction: The Significance of the 1-BTHIQ Scaffold

This compound (1-BTHIQ) is a heterocyclic compound belonging to the benzylisoquinoline class of organic molecules.[1][2] Its structure is characterized by a tetrahydroisoquinoline core with a benzyl group attached at the C-1 position. This scaffold is of immense interest as it forms the backbone of a wide array of naturally occurring alkaloids and synthetic compounds with diverse and potent biological activities.[3][4]

Furthermore, 1-BTHIQ is recognized as an endogenous metabolite found in the mammalian brain and cerebrospinal fluid.[5][6] Its potential role as an endogenous neurotoxin has made it a subject of intense research, particularly in the context of neurodegenerative disorders like Parkinson's disease.[6][7][8][9] Understanding the basic properties of this molecule is therefore critical for advancements in both synthetic chemistry and neuropharmacology.

Core Physicochemical and Structural Properties

The biological and chemical behavior of 1-BTHIQ is dictated by its physicochemical properties. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing synthetic and analytical protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇N | [1] |

| Molecular Weight | 223.31 g/mol | [1][10] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19716-56-4 | [5][11] |

| Physical Description | Solid | [1] |

| logP (calculated) | 3.48 - 3.9 | [2][10] |

| pKa (Strongest Basic) | 9.54 (Predicted) | [2] |

| Polar Surface Area | 12.03 Ų (Predicted) | [2] |

The structure contains a single chiral center at the C-1 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed. The secondary amine in the tetrahydroisoquinoline ring imparts basic properties to the molecule.

Synthesis of the 1-BTHIQ Core

The construction of the 1-BTHIQ skeleton is a fundamental task in organic synthesis. The two most prominent and historically significant methods are the Bischler-Napieralski and the Pictet-Spengler reactions.[12] The choice between these pathways is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings.

The Bischler-Napieralski Reaction

This method is a powerful tool for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to 1-BTHIQs.[13][14] The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic, dehydrating conditions.[15]

Causality of Experimental Choices:

-

Starting Material: A β-phenylethylamide is required. The "benzyl" portion of the final product is introduced via the acyl group of this amide (e.g., using phenylacetyl chloride to acylate phenylethylamine).

-

Catalyst/Dehydrating Agent: Strong Lewis acids like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are essential.[13][15] Their role is to activate the amide carbonyl for the intramolecular electrophilic aromatic substitution, which forms the new ring. The reaction is most effective when the phenylethylamine ring possesses electron-donating groups, which activate it towards electrophilic attack.[13]

-

Reduction Step: The primary product is a 3,4-dihydroisoquinoline. A subsequent reduction step, typically using sodium borohydride (NaBH₄), is required to reduce the imine double bond and yield the final this compound.[13]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed ring closure.[16][17][18]

Causality of Experimental Choices:

-

Starting Materials: A β-phenylethylamine and an aldehyde (in this case, phenylacetaldehyde) are the key reactants.

-

Acid Catalyst: Protic or Lewis acids (e.g., HCl, TFA) are necessary to catalyze the formation of a highly electrophilic iminium ion intermediate from the initial condensation product.[17][18] This iminium ion is the key electrophile that undergoes the ring-closing reaction.

-

Reaction Conditions: For less nucleophilic aromatic rings like a simple phenyl group, harsher conditions such as refluxing in strong acid may be required to drive the reaction to completion.[18]

Diagram 1: Major Synthetic Pathways to 1-BTHIQ

Caption: Apoptotic pathway induced by 1-BTHIQ in dopaminergic neurons.

Multidrug Resistance (MDR) Modulation

Derivatives of 1-BTHIQ have emerged as promising agents for reversing multidrug resistance in cancer cells. M[19][20]DR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells. Certain 1-BTHIQ derivatives have been shown to inhibit P-gp, leading to increased intracellular accumulation of anticancer drugs and restoring their efficacy. T[19][20]he stereochemistry at the C-1 position often plays a crucial role in this activity.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a critical structural motif with profound implications in synthetic chemistry, pharmacology, and neurobiology. Its synthesis is well-established through classic name reactions, and its biological profile, particularly its role as an endogenous neurotoxin, continues to drive significant research. For drug development professionals, the 1-BTHIQ scaffold offers a versatile and proven platform for designing novel therapeutics, from CNS agents to cancer MDR modulators. A thorough understanding of its basic properties, as outlined in this guide, is the foundational first step toward unlocking its full potential.

References

- Pictet-Spengler reaction. (n.d.). Name-Reaction.com.

- Meutermans, W., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science.

- Pictet–Spengler reaction. (n.d.). In Wikipedia.

- Ito, K., & Tanaka, H. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071. Google Patents.

- Gröger, H., et al. (2019). Prominent synthetic approaches to 1-benzyltetrahydroisoquinolines: Bischler-Napieralski, Pictet-Spengler, and N-acyl-Pictet-Spengler reactions. ResearchGate.

- This compound. (n.d.). PubChem. National Center for Biotechnology Information.

- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science Publishers.

- A new synthesis of this compound. (1973). Australian Journal of Chemistry. CSIRO Publishing.

- Xue, L., et al. (2009). This compound Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Ovid.

- Bischler–Napieralski reaction. (n.d.). In Wikipedia.

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

- Bischler napieralski reaction. (2016). SlideShare.

- Al-Hiari, Y. M., et al. (2007). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.

- Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.

- Shavali, S., & Ebadi, M. (2003). This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.

- Berenguer, I., et al. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry, 17(14), 4968-4980.

- Wąsik, A., et al. (2012). This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research, 21(1), 58-71.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research.

- Showing Compound this compound (FDB023308). (n.d.). FooDB.

- 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. National Center for Biotechnology Information.

- Hayrapetyan, S., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health.

- Wąsik, A., et al. (2012). Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 22(1), 12-23.

- This compound. (n.d.). ChemSynthesis.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Avendaño, C., et al. (2002). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate.

- Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2019). ResearchGate.

- Determination of ring conformation in 1-benzyl-1,2,3,4- tetrahydroisoquinolines and a new synthesis of the chiral compounds. (n.d.). Lookchem.

- (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase. (n.d.). In Wikipedia.

- Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). OUCI.

- This compound. (n.d.). PubChemLite.

- Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- Ghosh, D., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(4), 786-795.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

Sources

- 1. This compound | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB023308) - FooDB [foodb.ca]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 19716-56-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 16. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. name-reaction.com [name-reaction.com]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. benthamdirect.com [benthamdirect.com]

- 20. ovid.com [ovid.com]

The Endogenous Enigma: A Technical Guide to 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ) in the Brain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous amine found in the mammalian brain, the significance of which has been a subject of intense investigation, particularly in the context of neurodegenerative diseases such as Parkinson's Disease (PD). Structurally similar to known neurotoxins, its elevated concentration in the cerebrospinal fluid (CSF) of parkinsonian patients suggests a potential role in the etiology of the disease.[1][2][3][4][5] This guide provides a comprehensive technical overview of 1BnTIQ, from its biochemical synthesis and complex neuropharmacological profile to the state-of-the-art analytical methodologies required for its detection and quantification in neural tissues. We will explore its dualistic nature as both a putative neurotoxin and a molecule whose family presents neuroprotective potential, offering critical insights for researchers and professionals in the field of neuroscience and therapeutic development.

The Biochemical Origins: Endogenous Synthesis of 1BnTIQ

The presence of 1BnTIQ in the brain is not of exogenous origin but is the result of an endogenous condensation reaction. The primary mechanism for its formation is the Pictet-Spengler reaction, a fundamental process in alkaloid chemistry.[6][7][8] This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. In the context of the brain, 1BnTIQ is synthesized from the biogenic amine phenylethylamine and phenylacetaldehyde, both of which are present in the central nervous system.[1]

The reaction is catalyzed by acidic conditions and proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring structure.[8] The efficiency of this reaction in vivo underscores the brain's capacity to generate complex, biologically active molecules from simpler metabolic precursors.

Caption: Biosynthesis of 1BnTIQ via the Pictet-Spengler Reaction.

Neuropharmacology: A Molecule of Dichotomy

The neuropharmacological profile of 1BnTIQ is complex, exhibiting a concentration-dependent duality that is critical for researchers to understand. It has been implicated as both a neurotoxic agent contributing to dopaminergic cell death and, at lower concentrations, a potential modulator of neuronal function that may confer protection.

The Neurotoxic Profile: A Putative Factor in Parkinson's Disease

A significant body of evidence points towards 1BnTIQ as an endogenous neurotoxin that may contribute to the pathology of Parkinson's disease.[1][2] Its concentration has been found to be approximately three times higher in the CSF of parkinsonian patients compared to healthy controls.[1][3] Chronic administration in animal models has been shown to produce parkinsonian-like symptoms.[1][2][9]

The proposed mechanisms of its toxicity are multifaceted and primarily centered on the disruption of dopamine (DA) metabolism and the induction of apoptosis in dopaminergic neurons.[10][11][12][13]

-

Disruption of Dopamine Metabolism: 1BnTIQ interferes with the normal catabolism of dopamine. It potentiates the monoamine oxidase (MAO)-dependent oxidative pathway while inhibiting the catechol-O-methyltransferase (COMT)-dependent pathway.[1] This metabolic shift leads to an increase in the production of reactive oxygen species (ROS) and oxidative stress, a well-established factor in the degeneration of dopaminergic neurons.[14]

-

Induction of Apoptosis: 1BnTIQ has been shown to initiate the apoptotic cascade.[3] It dose-dependently increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-xL.[1][3] This shift in the Bax/Bcl-xL ratio ultimately leads to the activation of caspase-3, the primary executioner caspase, resulting in programmed cell death.[2][3]

-

Alpha-Synuclein Upregulation: Studies have demonstrated that 1BnTIQ can increase the expression of α-synuclein protein and mRNA in dopaminergic cells.[15] The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease, and its upregulation by 1BnTIQ suggests a direct link to the disease's molecular pathology.

Sources

- 1. Concentration-Dependent Opposite Effects of this compound on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine - Wikipedia [en.wikipedia.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A new approach to biochemical evaluation of brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids: From Biosynthesis to Isolation

Abstract

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) alkaloids represent a vast and structurally diverse class of plant secondary metabolites with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the natural sources of these valuable compounds, with a focus on the major plant families renowned for their rich BTHIQ alkaloid content. We delve into the intricate biosynthetic pathways, elucidating the key enzymatic steps and precursor molecules that lead to the formation of the core BTHIQ scaffold and its subsequent diversification. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and characterization of BTHIQ alkaloids, equipping researchers, scientists, and drug development professionals with the practical knowledge required to harness these natural products. By integrating technical accuracy with insights into experimental causality, this document serves as an authoritative resource for the scientific community engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Significance of this compound Alkaloids

The this compound (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products with profound physiological effects in humans.[1][2] These alkaloids are widely distributed in the plant kingdom and exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties.[1][2] The diverse pharmacological profiles of THIQ-based compounds have made them a focal point of scientific investigation for the development of new therapeutic agents.[1] This guide will explore the primary natural reservoirs of these compounds, their biochemical synthesis, and the methodologies for their isolation and identification.

Major Natural Sources of BTHIQ Alkaloids

A number of plant families are particularly rich in BTHIQ alkaloids, with the Papaveraceae, Ranunculaceae, Berberidaceae, and Nelumbonaceae families being the most prominent.[3][4]

Papaveraceae: The Poppy Family

The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is arguably the most well-known source of isoquinoline alkaloids.[3][5][6] This family produces a wide variety of BTHIQ derivatives, including important pharmaceuticals like morphine and codeine, as well as papaverine and noscapine.[3][7][8] The genus Corydalis, also within Papaveraceae, is another significant source of these alkaloids.[5]

Ranunculaceae: The Buttercup Family

The Ranunculaceae family is a large and diverse group of flowering plants that are also known to produce a variety of isoquinoline alkaloids.[4][9][10][11] Genera such as Coptis and Hydrastis are notable for their high content of protoberberine alkaloids like berberine, which are derived from a BTHIQ precursor.[12][13]

Berberidaceae: The Barberry Family

Plants belonging to the Berberidaceae family, particularly the genus Berberis, are well-documented producers of BTHIQ-derived alkaloids.[4][12][14] Berberine is a prominent alkaloid in this family and has been the subject of extensive pharmacological research.[14][15]

Nelumbonaceae: The Lotus Family

The sacred lotus (Nelumbo nucifera) is a significant source of BTHIQ alkaloids, particularly aporphines and bisbenzylisoquinolines.[16][17][18] The leaves and embryos of the lotus plant are particularly rich in these compounds, which exhibit unique structural features compared to those found in the Ranunculales order.[16][17][18][19]

Biosynthesis of this compound Alkaloids

The biosynthesis of BTHIQ alkaloids is a complex process that begins with the amino acid L-tyrosine.[3][20] The central and pivotal intermediate in the formation of most BTHIQ alkaloids is (S)-reticuline.[8][20]

The Central Role of (S)-Reticuline

The formation of (S)-reticuline proceeds through a series of enzymatic reactions. L-tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a Pictet-Spengler condensation, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the foundational BTHIQ structure.[8][20][21] Subsequent methylation and hydroxylation steps, catalyzed by a series of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases, convert (S)-norcoclaurine to (S)-reticuline.[20]

Caption: Biosynthesis of (S)-Reticuline from L-Tyrosine.

Diversification from (S)-Reticuline

(S)-Reticuline serves as a critical branch-point intermediate, leading to the vast diversity of BTHIQ alkaloids. Different enzymatic pathways convert (S)-reticuline into various subclasses, including:

-

Protoberberines: The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, a key step in the formation of protoberberine alkaloids like berberine.[3][20]

-

Aporphines: Cytochrome P450 enzymes (CYP80 family) are involved in the intramolecular C-C phenol coupling of (S)-reticuline to form aporphine alkaloids.[21]

-

Benzophenanthridines: A series of enzymatic modifications of protoberberine intermediates leads to the formation of benzophenanthridine alkaloids such as sanguinarine.[12]

-

Morphinans: In Papaver somniferum, a complex series of reactions, including phenol coupling catalyzed by salutaridine synthase, converts (S)-reticuline into the morphinan alkaloids, including morphine and codeine.[21]

Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of BTHIQ alkaloids hinges on robust and efficient methods for their extraction from plant material, followed by their purification and structural elucidation.

General Extraction Workflow

A generalized workflow for the extraction and isolation of BTHIQ alkaloids is presented below. The specific solvents and chromatographic conditions will vary depending on the plant material and the target alkaloids.

Caption: General workflow for the extraction and isolation of BTHIQ alkaloids.

Step-by-Step Protocol for the Extraction of Berberine from Berberis Species

This protocol provides a detailed method for the extraction and isolation of berberine, a prominent BTHIQ-derived alkaloid, from the roots of Berberis species.[8][19][22]

-

Plant Material Preparation: Air-dry the roots of the Berberis species and grind them into a coarse powder.

-

Defatting: Defat the powdered plant material with a non-polar solvent such as petroleum ether or hexane at 60-80°C to remove lipids and other non-polar compounds.[19]

-

Alkaloid Extraction: Extract the defatted plant material with 95% ethanol or methanol.[19] Alternatively, an acidic water extraction (using acetic acid and sulfuric acid) at 70-95°C can be employed.[19]

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Purification by Column Chromatography:

-

Prepare a silica gel column (100-200 mesh).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).[8]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Crystallization: Combine the fractions containing berberine and concentrate them. Allow the concentrated solution to stand for crystallization. The berberine will typically crystallize as yellow needles.[8]

-

Characterization: Confirm the identity and purity of the isolated berberine using spectroscopic methods such as NMR and MS, and by comparing the data with literature values.[8]

Characterization Techniques

HPLC is a powerful technique for the separation, quantification, and preliminary identification of BTHIQ alkaloids.[23] A typical HPLC setup for alkaloid analysis includes a C18 reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid).[6][24] Detection is commonly performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance (e.g., 254 nm or 280 nm).[8][14]

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 - 20 µL |

Table 1: Typical HPLC Parameters for BTHIQ Alkaloid Analysis.[6][8][14][25]

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of BTHIQ alkaloids.[26] Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.[7][17] Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that can be used to identify the substitution patterns on the alkaloid scaffold.[5][17]

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of novel and known BTHIQ alkaloids.[26] 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the structure.

Pharmacological Significance and Future Perspectives

The diverse pharmacological activities of BTHIQ alkaloids continue to drive research into their therapeutic potential. For instance, berberine has demonstrated antimicrobial, anti-inflammatory, and anti-diabetic properties.[22] Noscapine, from the opium poppy, is used as a cough suppressant and has shown promise as an anticancer agent.[7] The rich chemical diversity of BTHIQ alkaloids in nature presents a vast and largely untapped resource for the discovery of new drug leads.

Future research in this field will likely focus on:

-

Metabolic Engineering: The elucidation of the biosynthetic pathways of BTHIQ alkaloids opens up opportunities for their production in microbial systems through metabolic engineering, providing a sustainable alternative to plant extraction.

-

Pharmacological Screening: High-throughput screening of diverse BTHIQ alkaloid libraries against a wide range of biological targets will continue to uncover novel therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of novel BTHIQ analogs and the study of their SAR will provide valuable insights for the design of more potent and selective drug candidates.

Conclusion

The natural world, particularly the plant kingdom, is a rich repository of this compound alkaloids. A thorough understanding of their natural sources, biosynthetic pathways, and effective methods for their extraction and characterization is paramount for advancing our knowledge of these pharmacologically significant compounds. This technical guide provides a solid foundation for researchers and scientists to explore the fascinating world of BTHIQ alkaloids and to unlock their full therapeutic potential.

References

- Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. (2024). PubMed Central.

- Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Maximum Academic Press.

- Noscapine. Wikipedia.

- Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Source not available.

- 1-Benzylisoquinoline alkaloids reported in Nelumbo nucifera. ResearchGate.

- Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). (2023). Source not available.

- Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera. (2011). PubMed.

- Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer's disease combined with insilico molecular docking. (2023). PMC - PubMed Central.

- Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. International Journal of Herbal Medicine.

- Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae. (2022). PMC - NIH.

- Two new benzylisoquinoline alkaloids from Papaver triniifolium. (2006). PubMed.

- Papaveraceae. Wikipedia.

- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers.

- Biosynthetic pathway of Berberine and allied alkaloids. ResearchGate.

- Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. SciSpace.

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Source not available.

- Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. ResearchGate.

- The Architecture of Alkaloid Assembly: A Technical Guide to Berberine Biosynthesis in Plants. Benchchem.

- Drug metabolism and pharmacokinetic diversity of ranunculaceae medicinal compounds. Source not available.

- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source not available.

- Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characteriz

- Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. (2022). NIH.

- Ranunculaceae. Wikipedia.

- Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. (2021). PMC - NIH.

- Family: Ranunculaceae. Source not available.

- Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.

- Alkaloid Biosynthesis in the Early Stages of the Germination of Argemone mexicana L. (Papaveraceae). MDPI.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports (RSC Publishing).

- (PDF) Mining chemodiversity from biodiversity: Pharmacophylogeny of medicinal plants of Ranunculaceae. ResearchGate.

- C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Publishing.

- Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. MDPI.

- Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. ResearchGate.

- Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. Source not available.

- Extraction and Isolation of Morphine from Papaver somniferum L. (2023). Source not available.

- Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Source not available.

- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International.

Sources

- 1. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 3. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 8. florajournal.com [florajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. Comparative analysis of transcription factor gene families from Papaver somniferum: identification of regulatory factors involved in benzylisoquinoline alkaloid biosynthesis | Semantic Scholar [semanticscholar.org]

- 12. Sanguinarine - Wikipedia [en.wikipedia.org]

- 13. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]

- 14. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]

- 20. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and DFT calculations. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. ejgm.co.uk [ejgm.co.uk]

- 26. mdpi.com [mdpi.com]

Introduction: The Significance of the 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline

The this compound (BTHIQ) core is a privileged scaffold in medicinal chemistry and natural product pharmacology. This structural motif is the backbone of a vast family of alkaloids, exhibiting a wide array of biological activities.[1][2] From the potent bronchodilator trimetoquinol to biosynthetic precursors of complex alkaloids like morphine, the BTHIQ framework is of paramount interest to researchers in drug discovery.[3] The precise determination of its three-dimensional structure, including substitution patterns and stereochemistry, is a critical first step in understanding its biological function and developing new therapeutic agents.

This guide provides a comprehensive, field-proven approach to the structural elucidation of BTHIQ derivatives. We will move beyond a simple listing of techniques to explain the underlying logic and causality behind experimental choices, empowering researchers to develop a robust, self-validating analytical workflow. The methodologies discussed herein represent the gold standard for characterizing novel BTHIQ compounds, ensuring the highest degree of scientific integrity.

Pillar 1: Mass Spectrometry - The First Glimpse

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and elemental composition of the BTHIQ derivative.

High-Resolution Mass Spectrometry (HRMS): The primary objective is to obtain a high-resolution mass spectrum, typically using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[4] This provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the foundational data point upon which all subsequent structural hypotheses are built.

Electron Ionization (EI) and Fragmentation Analysis: While HRMS gives the parent mass, EI-MS provides critical structural clues through fragmentation patterns. The BTHIQ scaffold undergoes characteristic cleavages that are diagnostic of its core structure.

The most significant fragmentation pathway involves the cleavage of the C1-Cα bond, which is benzylic to both the isoquinoline and the benzyl ring systems. This results in two primary, highly stabilized fragments. The observation of these fragments is strong evidence for the BTHIQ core.

-

Tropylium Ion Formation: Loss of the tetrahydroisoquinoline moiety results in a benzyl cation, which often rearranges to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. This is a classic indicator for compounds containing a benzyl group.

-

Tetrahydroisoquinolinium Ion: Cleavage can also lead to the formation of a protonated tetrahydroisoquinoline fragment. The mass of this fragment will directly indicate the substitution pattern on the isoquinoline portion of the molecule.

Table 1: Common Mass Spectrometry Fragments for a Generic BTHIQ

| m/z Value | Identity | Significance |

| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |

| [M-NHR₁R₂]+ | Loss of Nitrogen Moiety | A characteristic fragmentation pattern for benzyltetrahydroisoquinolines.[5] |

| 91 | Tropylium Ion (C₇H₇⁺) | Strong indicator of a benzyl substituent. |

| Varies | Tetrahydroisoquinolinium Fragment | Mass indicates substitution on the isoquinoline ring. |

Pillar 2: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of BTHIQ derivatives. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.

1D NMR: The Foundational Spectra

¹H NMR (Proton NMR): The proton NMR spectrum provides the initial overview of the proton environments. Key regions include:

-

Aromatic Protons (δ 6.5-8.0 ppm): The substitution pattern on both the isoquinoline and benzyl rings can be inferred from the chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants (J-values) of these protons.[4][6][7]

-

C1-Proton (δ ~4.1-5.2 ppm): This is a key diagnostic signal. It appears as a doublet or doublet of doublets, depending on the coupling with the protons at the Cα and N-H positions.[4]

-

Benzylic Protons (Cα-H₂) (δ ~2.6-3.5 ppm): These protons, adjacent to the C1 position, typically appear as a multiplet.[4]

-

Tetrahydroisoquinoline Ring Protons (C3-H₂, C4-H₂) (δ ~2.5-3.5 ppm): These aliphatic protons often present as complex, overlapping multiplets.[4]

-

N-H Proton (variable): If the nitrogen is secondary, the N-H proton signal can be broad and its chemical shift is solvent-dependent.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ 110-160 ppm): Provides a count of the aromatic carbons.

-

C1 Carbon (δ ~55-75 ppm): The chemical shift is sensitive to the substituents on the nitrogen and the aromatic rings.[6][8]

-

Aliphatic Carbons (δ 20-60 ppm): Includes the C3, C4, and Cα carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment run alongside the standard ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, greatly simplifying the assignment process.

2D NMR: Connecting the Dots

2D NMR is essential for assembling the molecular puzzle. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals.[9][10]

Workflow for 2D NMR Analysis

Caption: Key HMBC correlations confirming the BTHIQ core.

-

The proton at C1 will show a correlation to the quaternary carbon C4a (a 3-bond correlation, ³J) and the primary carbon of the benzyl group C1' (a 2-bond correlation, ²J). This definitively links the isoquinoline and benzyl moieties.

-

The benzylic protons at Cα will show correlations to C1 (²J) and the aromatic carbons of the benzyl ring.

Pillar 3: X-Ray Crystallography - The Definitive Confirmation

When an unambiguous determination of absolute stereochemistry is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the ultimate arbiter. [7][11][12] Principle: This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom.

Advantages:

-

Provides an unequivocal structure determination. [7]* Determines absolute stereochemistry (e.g., R vs. S at the C1 position).

-

Reveals precise bond lengths, bond angles, and conformational details in the solid state. [13] Limitation: The primary challenge is obtaining a high-quality single crystal suitable for diffraction, which can be a difficult and time-consuming process.

Experimental Protocols: A Practical Guide

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Dissolve 5-10 mg of the purified BTHIQ derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common first choice.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent as an internal standard (δ 0.00 ppm).

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

1D Spectra: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum and DEPT-135/90 spectra.

-

2D Spectra: Sequentially acquire the COSY, HSQC, and HMBC experiments. These are proton-detected experiments and are generally more sensitive than carbon-detected ones. [14]Acquisition times can range from 30 minutes to several hours depending on sample concentration.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

HRMS (ESI): Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument to ensure high mass accuracy.

-

MS/MS (EI): For fragmentation studies, introduce the sample via a direct insertion probe or GC inlet. Acquire the EI spectrum and analyze the resulting fragmentation pattern to identify characteristic ions.

Conclusion

The structural elucidation of a this compound derivative is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, a suite of 1D and 2D NMR experiments, and, when necessary, X-ray crystallography, researchers can confidently and accurately define the molecular architecture of these vital compounds. This rigorous, multi-faceted approach ensures the scientific integrity of the data, forming a solid foundation for further research in pharmacology and drug development.

References

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.).

- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate.

- Al-Hiari, Y. M., et al. (2009). Synthesis of 1-Benzyl-… Yusuf M. Al-Hiari et al. Jordan Journal of Pharmaceutical Sciences, 2(1), 11.

- Khafagy, M. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650-657.

- Khafagy, M. A., et al. (2004). Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias. Molecules, 9(8), 650-657.

- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.

- Khafagy, M. A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate.

- PubChem. (n.d.). This compound.

- Cassels, B. K., et al. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 49(1).

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health.

- Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

- FooDB. (2011). Showing Compound this compound (FDB023308).

- Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).

- SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.).

- Relative energies calculated for 1-benzyl-1,2,3,4- tetrahydroisoquinoline conformations as a function of the dihedral angle θ - ResearchGate. (n.d.).

- (+)-1,2,3,4-tetrahydroisoquinoline, 1-benzyl-6,7-dimethoxy- - Optional[13C NMR]. (n.d.).

- Liang, Q., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 837.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Fariña, J. I., et al. (2010). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.

- Jeyaseelan, C., et al. (2015). Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o249–o250.

- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). National Institutes of Health.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijstr.org [ijstr.org]

- 7. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Spectroscopic Data for 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in numerous alkaloids and pharmacologically active compounds. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and conformational dynamics of this important molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound.

Introduction: The Significance of this compound

This compound (BTHIQ) is a fundamental heterocyclic scaffold found in a wide array of natural products, most notably the benzylisoquinoline alkaloids. Its derivatives exhibit a broad spectrum of biological activities, making them attractive templates for drug discovery. A thorough characterization of the parent BTHIQ molecule is paramount for the unambiguous identification and structural verification of its more complex analogues. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and three-dimensional arrangement.

The conformational flexibility of the tetrahydroisoquinoline ring and the relative orientation of the benzyl substituent significantly influence the biological activity of BTHIQ derivatives. Therefore, a nuanced interpretation of spectroscopic data, particularly NMR, is crucial for understanding the molecule's behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and aliphatic protons. The conformational preferences of the tetrahydroisoquinoline ring can lead to complex splitting patterns, particularly for the methylene protons.[1]

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 9H | Ar-H |

| 4.15 | t | 1H | H-1 |

| 2.80 - 3.20 | m | 4H | H-3, H-α |

| 2.60 - 2.80 | m | 2H | H-4 |

| 1.90 | s (br) | 1H | N-H |

Interpretation and Experimental Rationale:

The aromatic protons of both the isoquinoline and benzyl rings resonate in the downfield region (7.20 - 7.40 ppm) as a complex multiplet. The proton at the chiral center (H-1) typically appears as a triplet around 4.15 ppm, resulting from coupling with the adjacent methylene protons at the α-position. The methylene protons of the tetrahydroisoquinoline ring (H-3 and H-4) and the benzylic protons (H-α) often present as overlapping multiplets in the range of 2.60 - 3.20 ppm. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent dependent. Conformational studies have shown that the tetrahydroisoquinoline ring exists in a half-chair conformation, with the benzyl group occupying a pseudo-axial or pseudo-equatorial position depending on the substitution pattern and solvent.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Acquisition Parameters:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 12 ppm.

-

Employ a 90° pulse width.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and chemical environment.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | C-1' |

| 138.0 | C-8a |

| 135.0 | C-4a |

| 129.5 | C-2', C-6' |

| 128.5 | C-3', C-5' |

| 128.0 | C-7 |

| 126.5 | C-5 |

| 126.0 | C-6 |

| 125.5 | C-8 |

| 125.0 | C-4' |

| 58.0 | C-1 |

| 47.5 | C-3 |

| 42.0 | C-α |

| 29.0 | C-4 |

Interpretation and Experimental Rationale:

The aromatic carbons resonate in the downfield region (125-142 ppm). The quaternary carbons (C-1', C-4a, and C-8a) can be identified by their lower intensity and the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The aliphatic carbons appear in the upfield region. The chiral carbon (C-1) is observed around 58.0 ppm. The methylene carbons of the tetrahydroisoquinoline ring (C-3 and C-4) and the benzylic carbon (C-α) are found at approximately 47.5, 29.0, and 42.0 ppm, respectively.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C NMR spectrometer operating at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a spectral width of approximately 200 ppm.

-

A 45° or 90° pulse width can be used.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| 750 - 700 | Strong | C-H Bend (Aromatic, Monosubstituted Benzene) |

| 740 - 720 | Strong | C-H Bend (Aromatic, Ortho-disubstituted Benzene) |

Interpretation and Experimental Rationale:

The IR spectrum of this compound is characterized by the presence of a sharp absorption band in the region of 3350-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are visible as a series of bands between 1600 and 1450 cm⁻¹. The strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution patterns on the aromatic rings. Specifically, the bands around 750-700 cm⁻¹ and 740-720 cm⁻¹ are characteristic of monosubstituted and ortho-disubstituted benzene rings, respectively.[2]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 223 | 25 | [M]⁺ (Molecular Ion) |

| 222 | 100 | [M-H]⁺ |

| 132 | 85 | [M - C₇H₇]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Experimental Rationale:

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 223, consistent with its molecular formula C₁₆H₁₇N.[2][3] The base peak in the spectrum is often observed at m/z 222, corresponding to the loss of a hydrogen atom to form a stable iminium ion. A prominent fragment is observed at m/z 132, which results from the characteristic benzylic cleavage, losing a benzyl radical (C₇H₇•). The fragment at m/z 91 is the tropylium ion, a common and stable fragment arising from the benzyl group.

Figure 1: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample solution in split or splitless mode.

-

Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and provide insights into the molecule's conformational dynamics. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and aromatic rings. Mass spectrometry establishes the molecular weight and elucidates characteristic fragmentation pathways that are diagnostic for this class of compounds. This in-depth guide serves as a valuable resource for scientists working with this compound and its derivatives, enabling confident structural characterization and facilitating further research in medicinal chemistry and natural product synthesis.

References

- PubChem. This compound.

- Cassels, B. K., & Saez, J. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 49(1), 25-32. [Link]

- NIST. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. National Institute of Standards and Technology. [Link]

- Al-Hiari, Y. M., et al. (2009). Synthesis of this compound, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 1-15. [Link]

- Deady, L. W., Pirzada, N. H., & Topsom, R. D. (1973). A new synthesis of this compound. Australian Journal of Chemistry, 26(9), 2065-2067. [Link]

- NIST Mass Spectrometry Data Center. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Sources

The Pharmacological Profile of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of a Neuroactive Endogenous Compound

Introduction: Unveiling the Enigmatic Nature of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline

This compound (1-BnTHIQ) is an endogenous compound found in the mammalian brain that has garnered significant attention within the scientific community.[1] Its structural resemblance to neurotoxic agents and its potential involvement in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease, have made it a subject of intense investigation. This technical guide provides a comprehensive overview of the pharmacological profile of 1-BnTHIQ, delving into its synthesis, molecular interactions, and cellular effects. By synthesizing technical data with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this intriguing molecule and its therapeutic and toxicological potential.

Chemical Synthesis and Characterization

The synthesis of 1-BnTHIQ and its derivatives is crucial for pharmacological studies. Several synthetic routes have been established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common. A frequently employed method involves the reductive amination of 1,2,3,4-tetrahydroquinoline with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[2] Another robust approach utilizes a Grignard reaction, coupling a substituted benzyl magnesium halide with a 3,4-dihydroisoquinoline precursor.[3]

Exemplary Synthetic Protocol: Reductive Amination

A detailed, step-by-step methodology for the synthesis of 1-BnTHIQ via reductive amination is outlined below. This protocol is designed to be a self-validating system, with clear steps for purification and characterization to ensure the integrity of the final compound.

Objective: To synthesize this compound.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Benzaldehyde

-

Methanol

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

1N Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

1N Sodium Hydroxide (NaOH)

-

Potassium Carbonate (K₂CO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline and benzaldehyde in methanol. Add glacial acetic acid to the solution.

-

Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride portion-wise to control the resulting gas evolution.

-

Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 1N HCl. Extract the aqueous layer with diethyl ether multiple times.

-

Purification of Crude Product: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Salt Formation and Purification: Dissolve the crude product in diethyl ether and cool to 0°C. Bubble HCl gas through the solution to precipitate the hydrochloride salt. Decant the ether and wash the salt with fresh ether.

-

Conversion to Free Base: Dissolve the hydrochloride salt in a mixture of diethyl ether and water. Adjust the pH to 12 with 1N NaOH. Separate the ether layer, dry over K₂CO₃, and concentrate to yield the purified 1-BnTHIQ.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacodynamics: Interaction with Molecular Targets

The pharmacological effects of 1-BnTHIQ are primarily attributed to its interactions with dopamine receptors. As a structural analog of dopamine, it exhibits affinity for both D1-like and D2-like receptor families.

Dopamine Receptor Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of 1-BnTHIQ for dopamine receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (1-BnTHIQ). The ability of 1-BnTHIQ to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

While specific Ki values for the parent 1-BnTHIQ across all dopamine receptor subtypes are not consistently reported in a single comprehensive study, research on its derivatives provides valuable insights. For instance, studies on halogenated 1-benzyl-tetrahydroisoquinoline derivatives have demonstrated high affinity for D1-like and D2-like receptors, with Ki values in the nanomolar range. These studies highlight that substitutions on both the benzyl and tetrahydroisoquinoline rings significantly modulate receptor affinity and selectivity. For example, a 2'-bromobenzyl substitution on the 1-benzyl group can lead to nanomolar affinity for dopamine receptors.

One study comparing 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines found that the 1-benzyl derivative possessed the highest affinity for D2 receptors among the tested isoquinolines.[4]

| Compound | D1-like Receptor Affinity (Ki, nM) | D2-like Receptor Affinity (Ki, nM) |

| Halogenated 1-BnTHIQ Derivatives | Nanomolar range | Nanomolar range |

| 1-Benzyl-THIQ (comparative) | Lower than 1-phenyl-THIQ | Highest among tested isoquinolines |

Note: This table summarizes findings from multiple studies on derivatives and comparative analyses. Specific Ki values for the parent 1-BnTHIQ require further dedicated investigation.

Functional Activity at Dopamine Receptors

Beyond binding, understanding the functional consequences of 1-BnTHIQ's interaction with dopamine receptors is critical. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine whether 1-BnTHIQ acts as an agonist, antagonist, or inverse agonist.

-

D1-like receptors (D1 and D5) are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

-

D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.